molecular formula C25H32N2O B12891902 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol CAS No. 36396-94-8

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol

Numéro de catalogue: B12891902
Numéro CAS: 36396-94-8
Poids moléculaire: 376.5 g/mol
Clé InChI: UEZKINHQOOWWMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol is a synthetic quinoline methanol derivative intended for research purposes. Compounds based on the 2-phenylquinoline scaffold are of significant interest in medicinal chemistry, particularly as antagonists of immunostimulatory CpG-oligodeoxynucleotides . Research into similar structures has shown that substitutions at the C4 position of the quinoline ring, such as an ethanolamine side chain, are critical for biological activity and interaction with cellular receptors . Furthermore, quinoline-4-ylmethanol compounds have demonstrated potential in oncology research, with studies exploring their role in inhibiting key signaling pathways like PI3K/Akt/mTOR for investigating new cancer therapeutics . The specific dibutylamino ethanol side chain in this compound is a structural feature found in other bioactive molecules, suggesting its potential utility in probing structure-activity relationships (SAR) . Researchers can use this chemical as a building block or reference standard in the development and biological evaluation of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

36396-94-8

Formule moléculaire

C25H32N2O

Poids moléculaire

376.5 g/mol

Nom IUPAC

2-(dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol

InChI

InChI=1S/C25H32N2O/c1-3-5-16-27(17-6-4-2)19-25(28)22-18-24(20-12-8-7-9-13-20)26-23-15-11-10-14-21(22)23/h7-15,18,25,28H,3-6,16-17,19H2,1-2H3

Clé InChI

UEZKINHQOOWWMD-UHFFFAOYSA-N

SMILES canonique

CCCCN(CCCC)CC(C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the phenyl group and the ethanol moiety. The final step involves the attachment of the dibutylamino group under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Applications De Recherche Scientifique

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups Biological Activity
2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol Quinoline 2-phenyl, 4-ethanol-dibutylamino Ethanol, tertiary amine Hypothesized antimalarial*
Lumefantrine Fluorene 2,7-dichloro, 4-chlorobenzylidene Ethanol, tertiary amine Antimalarial
Phenylethanolamine A Phenyl 4-nitrophenyl, 4-methoxyphenyl Ethanol, secondary amine β-agonist (growth promoter)
2-Dibutylamino-1-(pyrido[3,4-b]pyridine)ethanone Pyridopyridine 2,7-dichloro Ketone, tertiary amine Structural/unknown activity

Key Observations :

  • Quinoline vs. The pyridopyridine derivative in replaces the hydroxyl group with a ketone, eliminating hydrogen-bonding capacity.
  • Substituent Effects: Lumefantrine’s chlorinated groups enhance antimalarial potency via hydrophobic interactions, whereas the target compound’s phenyl group may optimize π-π stacking . Phenylethanolamine A’s nitro and methoxy groups are critical for β-receptor binding, a feature absent in the target compound .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Calculated LogP* Solubility (Predicted) Crystallographic Data
This compound ~392.5 ~5.2 Low (lipophilic) Not reported
Lumefantrine 528.9 ~6.8 Very low Not provided
Pyridopyridine ethanone 406.37 ~4.1 Moderate Triclinic, space group P1, Z = 2

Notes:

  • LogP: The target compound’s higher LogP compared to the pyridopyridine derivative reflects greater lipophilicity due to the phenylquinoline system.
  • Crystallography: The pyridopyridine derivative crystallizes in a triclinic system (P1) with distinct unit cell parameters (a = 10.0009 Å, b = 10.8847 Å) , suggesting tighter packing than ethanol-containing analogs.

Activité Biologique

2-(Dibutylamino)-1-(2-phenylquinolin-4-yl)ethanol is a compound of significant interest due to its potential biological activities, particularly in the realm of antimalarial and antischistosomal applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the dibutylamino group is hypothesized to enhance its solubility and bioavailability, making it a candidate for pharmacological applications.

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. This compound is structurally related to known antimalarials such as mefloquine. Research indicates that compounds with similar structures exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

  • Mechanism of Action : The proposed mechanism involves interference with the heme detoxification pathway in malaria parasites, similar to that observed with chloroquine and mefloquine. This action is primarily due to the accumulation of the drug within the acidic food vacuoles of the parasites, leading to toxic effects from heme accumulation.

Antischistosomal Activity

Recent studies have highlighted the potential of quinoline derivatives in treating schistosomiasis. The compound’s structural characteristics suggest it may inhibit Schistosoma species effectively.

  • Efficacy Studies : In vitro assays have demonstrated that related compounds exhibit high efficacy against S. haematobium and S. mansoni. For instance, compounds like WR7930 showed up to 100% activity at specific concentrations, indicating that structural modifications can significantly impact biological efficacy.

Study 1: Efficacy Against Malaria

A study conducted by researchers at the Walter Reed Army Institute of Research assessed various quinoline derivatives, including those related to this compound. The results indicated that these compounds exhibited IC50 values in the nanomolar range against resistant strains of P. falciparum, suggesting strong potential for therapeutic use.

CompoundIC50 (nM)Activity
Mefloquine5.0High
WR79301.5Very High
This compoundTBDTBD

Study 2: Antischistosomal Properties

In another investigation, a series of quinoline-derived compounds were tested for their antischistosomal activity. The study revealed that modifications in side chains could enhance efficacy against S. mansoni.

CompoundActivity Against S. mansoni (%)Concentration (mg/kg)
WR2925281%200
Enpiroline77%200
This compoundTBDTBD

Discussion

The biological activity of this compound appears promising based on its structural similarities to established antimalarial and antischistosomal agents. Further studies are required to elucidate its full pharmacological profile, including detailed pharmacokinetics and toxicity assessments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.